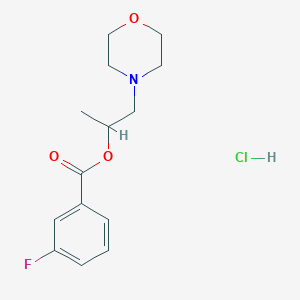
1-methyl-2-(4-morpholinyl)ethyl 3-fluorobenzoate hydrochloride
Übersicht
Beschreibung
1-methyl-2-(4-morpholinyl)ethyl 3-fluorobenzoate hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a synthetic compound that is commonly referred to as FMe-MPEB.
Wirkmechanismus
FMe-MPEB binds to the allosteric site of mGluR5 and inhibits its activity. This results in a decrease in the release of glutamate, which is a neurotransmitter that is involved in several brain functions such as learning and memory. The inhibition of mGluR5 activity by FMe-MPEB has been shown to have anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
FMe-MPEB has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. FMe-MPEB has also been shown to decrease the levels of corticosterone, which is a hormone that is involved in the stress response. These effects contribute to the anxiolytic and antidepressant effects of FMe-MPEB.
Vorteile Und Einschränkungen Für Laborexperimente
FMe-MPEB has several advantages and limitations for lab experiments. One advantage is its high selectivity for mGluR5, which makes it a useful tool for studying the role of this receptor in neurological and psychiatric disorders. Another advantage is its stability, which allows for long-term storage and repeated use. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its high cost, which can limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the research of FMe-MPEB. One direction is the development of more efficient synthesis methods that can increase the yield and reduce the cost of production. Another direction is the investigation of the potential therapeutic applications of FMe-MPEB in other neurological and psychiatric disorders such as autism and Alzheimer's disease. The use of FMe-MPEB in combination with other drugs or therapies is also an area of interest for future research.
Wissenschaftliche Forschungsanwendungen
FMe-MPEB has been extensively studied for its potential therapeutic applications. It acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. FMe-MPEB has shown promising results in preclinical studies as a treatment for these disorders.
Eigenschaften
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 3-fluorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3.ClH/c1-11(10-16-5-7-18-8-6-16)19-14(17)12-3-2-4-13(15)9-12;/h2-4,9,11H,5-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMPPWMRPWHTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B3968115.png)
![1-benzyl-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968123.png)
![1-acetyl-17-(5-acetyl-2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3968131.png)
![5-(5-bromo-2-thienyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B3968138.png)
![1-(2-methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968148.png)


![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3968170.png)
![ethyl (2S)-2-({[4-(butyrylamino)phenyl]acetyl}amino)propanoate](/img/structure/B3968180.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B3968200.png)
![1-phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968208.png)